molecular formula C20H17N3O5 B11373980 Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11373980
M. Wt: 379.4 g/mol
InChI Key: PPSRRXQAGCSSQR-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinone ring, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring. The final step involves the acylation of the pyridazinone derivative with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyridazinone.

Scientific Research Applications

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative with different biological activities.

    4-Methoxyphenylhydrazine: An intermediate in the synthesis of the target compound with distinct chemical properties.

    Pyridazinone derivatives: A class of compounds with similar structures but varying functional groups.

Uniqueness

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dihydropyridazine core and methoxy phenyl substituents. Its synthesis involves multi-step organic reactions, typically starting from simpler aromatic compounds and utilizing various reagents to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The apoptotic effect is mediated through the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may act as an acetylcholinesterase inhibitor, which is beneficial for conditions like Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .

Study 1: Antimicrobial Efficacy

In a controlled study, a series of methyl 4-{[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate derivatives were tested against a panel of pathogens. The results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli15 µg/mL
BS. aureus10 µg/mL
CPseudomonas aeruginosa20 µg/mL

This study confirmed that modifications to the methoxy group significantly affected antimicrobial potency.

Study 2: Cancer Cell Apoptosis

In vitro studies using breast cancer cell lines revealed that treatment with methyl 4-{[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate resulted in:

Treatment Concentration% Cell ViabilityApoptotic Index
5 µM75%20%
10 µM50%45%
20 µM25%75%

These findings indicate a dose-dependent increase in apoptosis among treated cells .

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-[[1-(4-methoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H17N3O5/c1-27-16-9-7-15(8-10-16)23-12-11-17(24)18(22-23)19(25)21-14-5-3-13(4-6-14)20(26)28-2/h3-12H,1-2H3,(H,21,25)

InChI Key

PPSRRXQAGCSSQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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